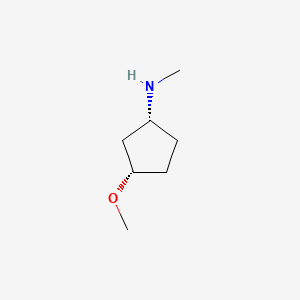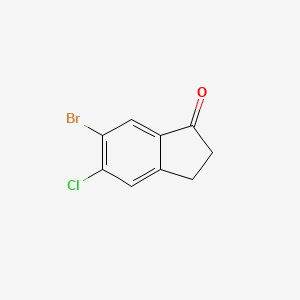
5-Bromo-4-chloro-2-nitroanisole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-4-chloro-2-nitroanisole is a chemical compound with the molecular formula C7H5BrClNO3 . It has a molecular weight of 266.48 . The IUPAC name for this compound is 5-bromo-4-chloro-2-nitrophenyl methyl ether .
Molecular Structure Analysis
The molecular structure of 5-Bromo-4-chloro-2-nitroanisole is characterized by the presence of bromine, chlorine, nitro group, and a methoxy group attached to a benzene ring .Aplicaciones Científicas De Investigación
Spectral and Structural Investigations : Research conducted on similar compounds, such as 5-chloro-2-nitroanisole, has focused on understanding their structural, spectroscopic, and electronic properties through various methods including FTIR, FT-Raman, UV, NMR, and quantum chemical calculations. These studies provide insights into the molecule's vibrational analysis, electronic transitions, and potential as nonlinear optical materials due to their first hyperpolarizability, which is indicative of the broader interest in halogenated nitroanisoles for materials science applications (Meenakshi, 2017).
Synthesis and Chemical Reactions : The compound's reactivity has been explored through studies on the synthesis of related compounds, where methods like diazotization and the Sandmeyer reaction have been used to transform halogenated nitroanisoles into other valuable chemical entities. These reactions highlight the compound's role as a precursor in synthetic routes, leading to the production of various substituted phenols and anilines, showcasing its utility in organic synthesis and potential industrial applications (Zi-ying, 2008).
Mecanismo De Acción
Target of Action
It’s known that nitroaniline derivatives, such as this compound, are often used in the synthesis of various pharmaceuticals .
Mode of Action
The mode of action of 5-Bromo-4-chloro-2-nitroanisole is primarily through its interactions with other compounds in a series of chemical reactions. For instance, it can undergo photochemical nucleophilic aromatic substitution by hydroxide ion to form other compounds .
Biochemical Pathways
It’s known that nitroaniline derivatives can be involved in various chemical reactions, such as nitration, bromination, and conversion from the nitro group to an amine .
Pharmacokinetics
It’s important to note that factors such as absorption, distribution, metabolism, and excretion (adme) would significantly impact the bioavailability of this compound .
Result of Action
It’s known that nitroaniline derivatives can be used in the synthesis of various pharmaceuticals, suggesting that they may have diverse biological effects depending on the specific context .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5-Bromo-4-chloro-2-nitroanisole. For instance, the compound should be handled only by those properly qualified in the handling and use of potentially hazardous chemicals .
Propiedades
IUPAC Name |
1-bromo-2-chloro-5-methoxy-4-nitrobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClNO3/c1-13-7-2-4(8)5(9)3-6(7)10(11)12/h2-3H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVUZPSBQIMNNOA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1[N+](=O)[O-])Cl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10738145 |
Source


|
| Record name | 1-Bromo-2-chloro-5-methoxy-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10738145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.47 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4-chloro-2-nitroanisole | |
CAS RN |
1360616-77-8 |
Source


|
| Record name | 1-Bromo-2-chloro-5-methoxy-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10738145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![7-nitrobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B578295.png)






![6-Methyl-2-[1-(4-methylbenzene-1-sulfonyl)-1H-pyrrol-2-yl]-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B578306.png)